4,4'-Diisopropylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

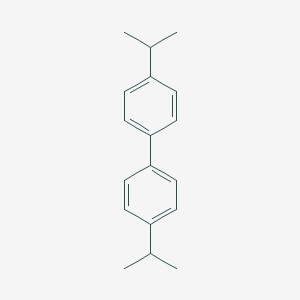

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-13(2)15-5-9-17(10-6-15)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEUMFZLNOCRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891217 | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18970-30-4 | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018970304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR8G413L6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Catalytic Processes Involving 4,4 Diisopropylbiphenyl and Its Derivatives

Heterogeneous Catalysis for Alkylation

The synthesis of 4,4'-diisopropylbiphenyl (4,4'-DIPB) is predominantly achieved through the Friedel-Crafts isopropylation of biphenyl (B1667301), where heterogeneous catalysts, especially zeolites, play a crucial role in directing the reaction towards the desired para-isomer.

Zeolite Catalyst Performance and Deactivation Mechanisms

Various zeolites have been investigated for the shape-selective isopropylation of biphenyl to produce 4,4'-DIPB. The performance is highly dependent on the specific zeolite type, its structural properties, and the reaction conditions.

Zeolites such as H-Mordenite, ZSM-12, MCM-68, and H-[Al]-SSZ-24 have demonstrated effectiveness in this reaction. acs.orgsmolecule.combeilstein-journals.org For instance, a dealuminated H-MCM-68 catalyst has been shown to achieve a biphenyl conversion of 81.2% with a selectivity for 4,4'-DIPB reaching 70.5% at 573 K and 0.8 MPa. nih.gov Similarly, H-Mordenite is noted for its selectivity towards 4,4'-DIPB. mdpi.com The shape-selective nature of these catalysts stems from their microporous structures, which sterically hinder the formation of bulkier isomers within their channels. smolecule.com

Catalyst deactivation is a significant challenge in these processes. The primary mechanisms of deactivation are the formation and deposition of "coke"—high-molecular-weight hydrocarbons—which leads to either the blockage of pores, preventing reactants from accessing the active sites, or the covering of the acid sites themselves. rsc.orgresearchgate.net Side reactions such as the oligomerization of the propylene (B89431) alkylating agent can contribute to this coke formation. smolecule.comrsc.org Another deactivation pathway involves the isomerization of the desired 4,4'-DIPB product into more thermodynamically stable isomers like 3,4'-DIPB, particularly at higher temperatures. acs.orgmdpi.com

Performance of Various Zeolite Catalysts in Biphenyl Isopropylation

| Zeolite Catalyst | Biphenyl Conversion (%) | 4,4'-DIPB Selectivity (%) | Reaction Temperature (°C) | Key Findings | Source |

|---|---|---|---|---|---|

| Dealuminated H-MCM-68 | 81.2 | 70.5 | 300 | High activity and selectivity after dealumination. | nih.gov |

| ZSM-12L (large crystals) | Data not specified | 60-70 | <275 | Selectivity decreases rapidly at higher temperatures due to isomerization. | acs.org |

| ZSM-12S (small crystals) | Data not specified | 40-50 | <275 | Lower selectivity compared to larger crystal variant. | acs.org |

| H-[Al]-SSZ-24 (AFI topology) | Data not specified | 70-80 | Moderate | Shape-selective formation occurs, but isomerization increases with temperature. | nih.govcaltech.edu |

| H-Mordenite | ~60 | ~80 (MCM-68) | 250 | Selectivity enhanced by suppressing isomerization and propene oligomerization. | smolecule.commdpi.com |

Influence of External Acid Sites and Pore Structure on Product Selectivity

The selectivity of the biphenyl alkylation reaction is profoundly influenced by the zeolite's pore structure and the nature of its acid sites, particularly those on the external surface. rsc.org The formation of the desired, linear 4,4'-DIPB is a result of "shape-selective catalysis," where the dimensions of the zeolite channels favor the transition state leading to the least bulky isomer. nih.govcaltech.edu Large-pore zeolites with 12-membered ring (12-MR) pore entrances, such as Mordenite (B1173385) and SSZ-24, which have straight channels, are particularly effective for producing 4,4'-DIPB. beilstein-journals.orgnih.gov In contrast, zeolites with caged channel structures tend to show lower selectivity. nih.gov

Acid sites located on the external surface of the zeolite crystals are often detrimental to selectivity. mdpi.com These sites are not shape-selective and can catalyze the isomerization of the desired 4,4'-DIPB into thermodynamically more stable, but undesired, isomers such as 3,4'- and 3,3'-DIPB. acs.org This isomerization is more pronounced at higher reaction temperatures. acs.orgcaltech.edu To mitigate this, techniques such as the dealumination of the zeolite framework are employed. acs.orguchicago.edu This process effectively removes external acid sites, leading to a remarkable decrease in isomerization and an increase in selectivity for 4,4'-DIPB. acs.org Similarly, the delaminated zeolite ITQ-2, which possesses a large external surface area, shows high activity in alkylation reactions, indicating that for some structures, the reaction occurs primarily on the external surface. nih.gov

Homogeneous Catalysis for Oxidation Reactions

This compound serves as a crucial starting material for the synthesis of biphenyl-4,4'-dicarboxylic acid via homogeneous catalytic oxidation. smolecule.comresearchgate.net This process typically involves the oxidation of 4,4'-DIPB with molecular oxygen in the presence of a soluble metal catalyst system. researchgate.net

The most common catalysts for this reaction are based on cobalt and/or manganese salts. researchgate.net The reaction is carried out in a solvent, frequently an aliphatic monocarboxylic acid such as acetic acid. researchgate.net The efficiency of the oxidation can be further enhanced by the addition of a bromine-containing compound as a co-catalyst. researchgate.net This method allows for the production of biphenyl-4,4'-dicarboxylic acid in high yield with minimal formation of byproducts. researchgate.net An intermediate in this reaction is 4'-isopropylbiphenyl-4-carboxylic acid, which is subsequently oxidized to the final dicarboxylic acid product. researchgate.net The catalytic oxidation of similar alkylaromatic compounds, like isopropylbenzene (cumene), has also been studied using catalysts such as N-hydroxyphthalimide, which can achieve high conversion and selectivity to the corresponding hydroperoxide. beilstein-journals.org

Coordination Chemistry and Ligand Properties of Derivatives

Derivatives of this compound, most notably biphenyl-4,4'-dicarboxylic acid (BPDC), are highly valued for their properties in coordination chemistry, where they serve as building blocks for advanced materials.

Biphenyl-4,4'-dicarboxylic acid (BPDC) as a Ligand in Metal Complexes

Biphenyl-4,4'-dicarboxylic acid (BPDC), with the chemical formula C₁₄H₁₀O₄, is a rigid, linear organic molecule widely used as a linker or ligand in the field of coordination chemistry. researchgate.net Its structure is ideal for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net

In these structures, the dicarboxylate groups at opposite ends of the biphenyl core coordinate with metal ions, forming stable, extended networks. mdpi.com The rigidity and defined length of the BPDC ligand allow for the precise design and synthesis of porous materials with tunable pore sizes and high surface areas. mdpi.com These BPDC-based MOFs have applications in areas such as gas storage and separation due to their selective adsorption capabilities. researchgate.net The length of the BPDC linker, compared to shorter dicarboxylic acids, can lead to MOFs with larger pores and surface areas, which can enhance their functional properties. mdpi.com

Catalytic Applications of BPDC-Metal Complexes (e.g., Olefin Metathesis)

Metal-Organic Frameworks constructed using BPDC as a linker exhibit significant potential as heterogeneous catalysts. The porous nature and high surface area of these materials, combined with the presence of catalytically active metal nodes, make them suitable for a variety of chemical transformations.

BPDC-based MOFs have been shown to be effective catalysts for reactions such as olefin epoxidation and the cyanosilylation of aldehydes. For example, a copper-based MOF with a modified BPDC ligand demonstrated high conversion and selectivity in the oxidation of various olefins. Similarly, a zinc-based MOF with BPDC as the linker can efficiently catalyze the cycloaddition of CO₂ with epoxides under mild conditions.

While BPDC is integral to creating these catalytic frameworks, its direct role as a ligand in metal complexes for certain specific reactions like olefin metathesis is not prominently featured in primary scientific literature. Olefin metathesis is a powerful reaction for rearranging carbon-carbon double bonds and is typically catalyzed by well-defined ruthenium, molybdenum, or tungsten complexes bearing specific N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands. beilstein-journals.orgnih.govrsc.orguchicago.edu Research in this area often focuses on immobilizing these known, highly active homogeneous catalysts within the pores of a MOF to create a recyclable, heterogeneous catalyst. nih.gov In such cases, the BPDC-based MOF acts as a robust, porous support rather than the primary catalytic species for the metathesis reaction itself. nih.gov

Advanced Materials Science Applications of 4,4 Diisopropylbiphenyl Derivatives

Polymer Synthesis and Engineering

The unique structure of 4,4'-diisopropylbiphenyl, characterized by a rigid biphenyl (B1667301) core with flexible isopropyl groups, makes it an excellent starting material for the synthesis of specialized polymers. The biphenyl unit imparts thermal stability and mechanical robustness, while the isopropyl groups can be chemically modified, typically through oxidation, to create reactive functional groups necessary for polymerization.

High-Performance Polyesters and Aramid Resins

A primary application of this compound is as a precursor in the synthesis of biphenyl-4,4'-dicarboxylic acid. This conversion is efficiently achieved through the oxidation of this compound. smolecule.com The resulting dicarboxylic acid is a key monomer in the production of high-performance polyesters and aramid resins, which are known for their exceptional heat resistance and strength. google.com

The incorporation of the biphenyl-4,4'-dicarboxylic acid moiety into the polymer backbone leads to materials with superior thermal and mechanical properties. These characteristics make them suitable for use in demanding environments, such as in electronic components, automotive parts, and high-strength fibers. rsc.orgtib.eu A notable advantage of using this compound as the starting material is the efficiency of the oxidation reaction, which can be catalyzed by cobalt or manganese compounds, yielding biphenyl-4,4'-dicarboxylic acid with high selectivity and minimal byproducts. smolecule.comgoogle.com

| Property | Significance in High-Performance Polymers |

| High Thermal Stability | Allows materials to maintain their structural integrity and performance at elevated temperatures. |

| Excellent Mechanical Strength | Provides resistance to deformation and failure under stress, crucial for structural applications. |

| Chemical Resistance | Enables the polymers to withstand harsh chemical environments without degradation. |

Biocompatible Polymers for Biomedical Applications (e.g., Drug Delivery Systems)

Derivatives of this compound are also utilized in the synthesis of biocompatible polymers for biomedical applications, most notably in drug delivery systems. sigmaaldrich.com Biocompatible polymers are designed to be non-toxic and to not elicit an adverse immune response when introduced into the body. nih.govmdpi.com The versatility of biphenyl-4,4'-dicarboxylic acid, derived from this compound, allows for its incorporation into polymer structures that are safe for medical use. sigmaaldrich.com

These polymers can be engineered to form nanoparticles, micelles, or hydrogels that encapsulate therapeutic agents. nih.govnih.gov The polymer matrix protects the drug from degradation in the body and can be designed for controlled release, delivering the drug to a specific target over a prolonged period. nih.gov The rigid biphenyl unit can contribute to the structural integrity of the drug carrier, while other parts of the polymer can be modified to control its solubility and degradation rate. nih.gov Research in this area focuses on creating polymer-drug conjugates and other advanced delivery systems to improve the efficacy and reduce the side effects of treatments for various diseases. nih.gov

Conjugated Polymers for Optoelectronic Devices

Conjugated polymers, which feature alternating single and double bonds along their backbone, possess unique electronic and optical properties that make them suitable for use in optoelectronic devices. nih.gov Derivatives of this compound, particularly biphenyl-4,4'-dicarboxylic acid, serve as important building blocks for these polymers. smolecule.com The biphenyl unit extends the conjugation of the polymer chain, which is crucial for efficient charge transport and light emission. smolecule.com

In the field of Organic Light-Emitting Diodes (OLEDs), polymers derived from this compound have been explored as materials for the emissive and charge-transport layers. smolecule.com The electronic properties of these polymers can be tuned by modifying their chemical structure, which allows for the production of materials that emit light of specific colors with high efficiency and stability. smolecule.com The rigidity of the biphenyl core contributes to the formation of stable thin films, which is essential for the longevity and performance of OLED devices used in displays and lighting. smolecule.com

Polymers based on this compound derivatives are also promising materials for the active layer in organic solar cells (OSCs). smolecule.com These polymers can act as the electron donor in a bulk heterojunction with an electron acceptor material. d-nb.info The ability of these polymers to absorb light and efficiently generate and transport charge carriers is key to the performance of OSCs. smolecule.comd-nb.info The tunability of the polymer's electronic energy levels, facilitated by the versatile chemistry of its building blocks, allows for the optimization of the open-circuit voltage and short-circuit current of the solar cell. diva-portal.orgmdpi.com

The semiconducting properties of conjugated polymers derived from this compound make them suitable for use as the active channel material in Organic Field-Effect Transistors (OFETs). smolecule.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The ordered packing of polymer chains, facilitated by the planar structure of the biphenyl units, can lead to higher charge mobilities. mdpi.com These transistors are fundamental components of flexible and transparent electronic circuits, sensors, and displays. mdpi.comrsc.org

| Device | Role of this compound Derivative-Based Polymer | Key Properties |

| OLEDs | Emissive Layer, Charge Transport Layer | Efficient Light Emission, High Stability, Good Film-Forming Properties |

| Organic Solar Cells | Electron Donor in Active Layer | Broad Light Absorption, Efficient Charge Generation and Transport |

| OFETs | Active Semiconductor Channel | High Charge Carrier Mobility, Good Environmental Stability |

Diels-Alder Polymerization for Functional Polyphenylenes and Ladder Polymers

The Diels-Alder reaction, a powerful tool in synthetic organic chemistry, offers a catalyst-free and highly efficient pathway to construct complex polymeric architectures. mpg.de This [4+2] cycloaddition is particularly well-suited for creating functional polyphenylenes and double-stranded ladder polymers, which are materials of interest for applications like gas separation and polymer electrolyte membranes. mpg.de The reaction's tolerance for a wide range of functional groups allows for the incorporation of specific chemical moieties to tailor the final properties of the polymer. mpg.de

Ladder polymers, characterized by their double-stranded structure with periodic connections, exhibit remarkable thermal and chemical stability due to their rigid, fused-ring backbones. nih.govwikipedia.org The synthesis of these materials can be challenging, often contending with issues of low solubility. nih.gov However, successful strategies involve the polymerization of monomers designed to undergo subsequent intramolecular cyclization, forming the ladder structure. nih.govmdpi.com Derivatives of this compound, transformed into suitable diene or dienophile monomers, can serve as building blocks in Diels-Alder polymerizations to create rigid polyphenylene chains and ladder-type structures. The inherent rigidity of the biphenyl unit contributes to the formation of highly stable and ordered materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Derivatives of this compound, especially biphenyl-4,4'-dicarboxylic acid (H₂bpdc), are extensively used as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.com The linear, rigid nature of the BPDC linker is ideal for connecting metal ions or clusters into extended, often porous, three-dimensional networks. mdpi.com The resulting MOFs, such as those from the UiO-67 family, are noted for their exceptional thermal and chemical stability. mdpi.com The tunability of MOFs, achieved by modifying the metal nodes or the organic linkers, allows for the design of materials with specific properties for a range of applications. nih.gov

Role as Linker in Porous Architectures for Gas Storage and Separation (e.g., CO2 Capture)

The well-defined porous structures of MOFs make them excellent candidates for gas storage and separation. nih.govacs.org MOFs constructed with BPDC and its functionalized derivatives have been a major focus for carbon dioxide (CO₂) capture. acs.org The chemical and structural tunability of these frameworks allows for the optimization of pore size, shape, and surface chemistry to selectively adsorb CO₂ over other gases like nitrogen (N₂) and water (H₂O). acs.orgnih.gov

For instance, the UiO-67 MOF platform, which utilizes BPDC-type linkers, has been extensively studied for CO₂ capture. acs.orgdoe.gov By using computational screening and experimental synthesis, researchers have designed core-shell MOFs where a core material with high CO₂ adsorption selectivity is protected by a shell material designed to block water diffusion. acs.org In one study, a UiO-67 derivative with a (CyNH)₂-BPDC linker was chosen for the core due to its high CO₂/N₂ selectivity, while an NH₂-BPDC derivative formed the shell. acs.org The ability to modify the BPDC linker with different functional groups is a key strategy to enhance both CO₂ uptake and selectivity under humid conditions, a significant challenge in real-world applications like flue gas treatment. acs.orgrsc.org

Table 1: Examples of BPDC-based MOFs in CO₂ Capture Applications

| MOF System | Linker(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Core-Shell UiO-67 | Core: (CyNH)₂-BPDC, Shell: NH₂-BPDC | The core-shell design significantly reduces the negative impact of water on CO₂ uptake by creating a hydrophobic barrier. | acs.org |

| Cu-based MOFs | BPDC | The MOF structure provides a framework for copper catalytic sites and enhances CO₂ adsorption for subsequent electrochemical conversion. | nih.gov |

| Al(OH)(bpdc) | BPDC | A highly porous aluminum-based MOF demonstrating potential for CO₂ capture. | tudelft.nl |

| Fe-bpdc MOFs | BPDC | The synthesis conditions can be controlled to produce different phases with varying porosity for gas adsorption. | ucl.ac.uk |

Framework-Incorporated Catalytic Systems

The unique structure of MOFs, featuring high surface areas, tunable porosity, and well-defined active sites, makes them highly effective as heterogeneous catalysts. mdpi.comnih.gov Both the metal nodes and the organic linkers can serve as or be modified to incorporate catalytic sites. mdpi.com BPDC-based MOFs have been successfully employed as catalysts for a variety of chemical reactions. nih.gov

The UiO-67 framework, built with BPDC linkers, provides a stable and robust scaffold that can be functionalized for catalysis. mdpi.com A common strategy is postsynthetic metalation (PSM), where metal ions are introduced into the framework after its initial synthesis. rsc.org For example, by creating a mixed-linker UiO-67 system containing both standard BPDC and a bipyridine-functionalized dicarboxylate (BPYDC), catalytically active metal complexes can be anchored to the bipyridine sites. rsc.org This approach has been used to heterogenize molecular catalysts for processes like renewable fuel production. rsc.org

Furthermore, BPDC-based MOFs have been investigated for stereospecific polymerizations and the selective conversion of CO₂ to valuable chemicals like ethanol. acs.orgresearchgate.net In these systems, the MOF structure can stabilize unique catalytic sites, such as cooperative copper centers, that would be difficult to achieve in homogeneous systems. researchgate.net

Table 2: Catalytic Applications of BPDC-based MOFs

| MOF System | Linker(s) | Catalytic Application | Key Feature | Reference(s) |

|---|---|---|---|---|

| Mixed-Linker UiO-67 | BPDC / BPYDC | General Heterogeneous Catalysis | Tunable concentration of catalytic sites via post-synthetic metalation of BPYDC units. | rsc.org |

| Zr₁₂-bpdc-CuLi | BPDC | CO₂ to Ethanol Conversion | Cooperative Cu(I) sites stabilized on the Zr₁₂ cluster of the MOF. | researchgate.net |

| Neodymium-based MOFs | BPDC | Isoprene Polymerization | Porous structure allows for controlled polymerization, increasing selectivity for cis-polyisoprene. | acs.org |

| MIL-101(Cr) derivative | BPDC | Aerobic Oxidation | The MOF acts as a porous carrier to encapsulate and stabilize metalloporphyrin catalysts, preventing aggregation. | nih.gov |

Applications in Sensor Development

The photoluminescent properties of many MOFs make them ideal candidates for developing chemical sensors. nih.govresearchgate.net The interaction between an analyte and the MOF can alter its luminescent output, providing a detectable signal. researchgate.net This response can manifest as "turn-off" (quenching) or "turn-on" fluorescence. researchgate.net MOFs constructed from BPDC derivatives and lanthanide ions, such as Europium (Eu³⁺), are particularly promising for luminescent sensing applications. acs.org

In these sensors, the BPDC linker can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits light. acs.org The presence of a target analyte can interfere with this energy transfer process, leading to a change in luminescence. acs.org For example, a Eu-MOF built with a 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂BPDC) ligand has been developed for the quantitative detection of the inflammatory marker neopterin. acs.org Similarly, other BPDC-based MOFs have shown high sensitivity and selectivity for detecting metal ions like Fe³⁺ and various small molecules. chemistryviews.org The tunable nature of the MOF allows for the design of sensors with high selectivity for specific analytes. nih.govsmolecule.com

Resolution of Crystallographic Data Discrepancies in BPDC-based MOFs

The synthesis of MOFs can sometimes lead to different crystalline phases, or polymorphs, from the same set of starting materials. ucl.ac.ukrsc.org These discrepancies in crystallographic data can arise from subtle changes in reaction conditions, such as temperature, solvent, or the use of modulating agents. ucl.ac.uk Understanding and controlling the formation of these phases is crucial for producing materials with consistent and predictable properties.

In the case of iron-based MOFs using the BPDC linker, two common polymorphs are the non-interpenetrated MIL-88D and the two-fold interpenetrated MIL-126. rsc.org Research has shown that kinetic and thermodynamic factors govern which phase is formed. ucl.ac.ukrsc.org The use of coordination modulators, such as acetic acid, can influence the nucleation and growth process, allowing for the selective synthesis of one phase over the other. ucl.ac.uk For example, modulated synthesis can favor the formation of the thermodynamically more stable, interpenetrated MIL-126(Fe) phase. ucl.ac.uk Detailed structural analysis using techniques like powder X-ray diffraction (PXRD) is essential to confirm the crystalline phase and match it with predicted crystallographic data, thereby resolving potential discrepancies. ucl.ac.uknih.gov

Liquid Crystalline Materials

The rigid, rod-like structure of this compound and its derivatives makes them suitable building blocks for liquid crystalline materials. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for modern display technologies. mdpi.comresearchgate.net

Derivatives such as biphenyl-4,4'-dicarboxylic acid (BPDC) can be used as monomers to synthesize nematic aromatic polyesters. sigmaaldrich.com These liquid crystal polymers combine the properties of liquid crystals with the processability of polymers and have potential applications in electronics, optical devices, and textiles. sigmaaldrich.commdpi.com The biphenyl core enhances the thermal stability and helps to induce the formation of the desired liquid crystal phases (mesophases). sigmaaldrich.com

Precursors for Liquid Crystalline Polymers

This compound serves as a crucial precursor for the synthesis of high-performance liquid crystalline polymers (LCPs). The rigid biphenyl core of the molecule is a fundamental component that imparts the necessary stiffness for forming liquid crystal phases, known as mesophases. The isopropyl groups, while adding to the molecular volume, also influence the polymer's solubility and processing characteristics.

A common synthetic route involves the oxidation of the isopropyl groups on the this compound molecule to create biphenyl-4,4'-dicarboxylic acid. This dicarboxylic acid derivative is a key monomer used in the production of high-performance polyesters and aramid resins which exhibit liquid crystalline properties. These LCPs are known for their high thermal stability and mechanical strength, making them suitable for advanced applications. The structural properties of this compound, specifically its rigidity, are advantageous for forming these ordered yet fluid polymer structures.

Molecular Design Strategies for Calamitic Nematic Liquid Crystals

The design of calamitic, or rod-shaped, nematic liquid crystals often utilizes the biphenyl scaffold provided by this compound. The primary goal of molecular design in this context is to manipulate the molecular structure to achieve a stable nematic phase over a desired temperature range. Key strategies include:

Varying Terminal Groups: Replacing the isopropyl groups with different alkyl or alkoxy chains of varying lengths is a common tactic. Longer chains can induce smectic phases due to nano-segregation between the rigid cores and the flexible chains, while shorter chains tend to favor nematic phases. nih.gov

Introducing Polar Substituents: The addition of polar groups, such as cyano (-CN) or fluoro (-F), to the biphenyl core significantly alters intermolecular interactions and, consequently, the mesophase stability and dielectric properties. mdpi.com These groups can enhance the dipole moment of the molecule, which is crucial for applications in displays.

Modifying the Core Structure: Creating bridged biphenyls, where the two phenyl rings are connected by a short linkage like a propylene (B89431) group, is a strategy to reduce molecular planarity. rsc.org This can prevent overly stable crystalline packing and lower the melting point, thereby promoting the formation of liquid crystal phases at lower temperatures. rsc.org

These design principles allow for the fine-tuning of properties to create materials for specific optoelectronic applications. rsc.org

Influence of Molecular Structure on Mesophase Occurrence and Dielectric Properties

The specific arrangement of atoms in this compound derivatives directly governs the type of liquid crystal phase (mesophase) they form and their response to electric fields (dielectric properties).

Dielectric Properties: The dielectric properties of liquid crystals are critical for display technologies. The dielectric anisotropy (the difference in permittivity measured parallel and perpendicular to the director) is determined by the molecular dipole moment. Attaching strong polar groups to the molecule, a common strategy in liquid crystal design, is used to control this property. The preparation of liquid crystal mixtures is often employed to achieve specific dielectric characteristics that are not attainable with pure compounds.

The following table provides a general overview of how structural features influence mesophase properties in calamitic liquid crystals based on the biphenyl core.

| Structural Feature | Influence on Mesophase Properties |

| Rigid Core Length | Increased length generally stabilizes mesophases and raises clearing points. nih.gov |

| Terminal Alkyl Chain Length | Longer chains promote smectic phases and can lower melting points. nih.gov |

| Polar Terminal Groups | Affects intermolecular forces, mesophase stability, and dielectric anisotropy. mdpi.com |

| Lateral Substituents | Can disrupt molecular packing, lowering melting points and altering phase type. mdpi.com |

Studies on Deuterated Liquid Crystal Materials and Molecular Dynamics

Deuteration, the selective replacement of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H), is a powerful tool for investigating the molecular dynamics of liquid crystal materials. mdpi.comnih.govresearchgate.net By using techniques like nuclear magnetic resonance (NMR) spectroscopy, researchers can probe the behavior of specific parts of a molecule. mdpi.comiaea.org

Studies on deuterated biphenyl-based liquid crystals, such as the well-studied 4'-pentyl-4-biphenylcarbonitrile (5CB), have provided deep insights into:

Molecular Ordering and Dynamics: 2H NMR relaxometry can be used to understand the orientation and motion of molecules within the ordered liquid crystal environment. mdpi.comnih.govresearchgate.net These studies have revealed that cooperative motions, known as director fluctuations, are a significant relaxation mechanism for both the liquid crystal molecules and small solute molecules dissolved within them. iaea.org

Phase Transitions: Deuteration can subtly alter phase transition temperatures. For example, a fully deuterated version of 5CB shows a similar nematic range to its protonated counterpart, but shifted to a slightly lower temperature. mdpi.com Partially deuterated versions can exhibit more complex phase behaviors. mdpi.comnih.govresearchgate.net

Property Enhancement: Substituting hydrogen with deuterium can improve material properties for specific applications. The stronger carbon-deuterium (C-D) bond is less prone to photochemical degradation, enhancing the stability of the liquid crystal under UV radiation. mdpi.comresearchgate.net This is particularly relevant for reducing parasitic absorption in near-infrared (NIR) applications. mdpi.comresearchgate.net

These detailed studies are crucial for validating theoretical models of molecular motion and for the rational design of new, more robust liquid crystal materials. iaea.org

Other Material Applications

Electrochemical Device Components (e.g., Anode Material in Sodium-Ion Batteries)

The aromatic structure of biphenyl derivatives makes them of interest for electrochemical energy storage. While research on this compound itself is limited in this area, related structures have shown significant promise. For instance, a two-dimensional carbon allotrope known as a biphenylene (B1199973) network has been investigated as a potential anode material for sodium-ion batteries (SIBs). rsc.org

The large radius of the sodium ion presents a challenge for intercalation into many anode materials, including graphite (B72142). rsc.orgmdpi.com Materials with larger interlayer spacing and structural defects are therefore sought. mdpi.com Theoretical studies indicate that biphenylene networks could offer a high specific capacity (up to 413 mAh g⁻¹) and low Na⁺ diffusion barriers, making them a superior alternative to graphite for SIBs. rsc.org Hard carbons are currently considered the most practical anode materials for SIBs due to their low cost and suitable sodium storage voltage, but they suffer from issues like low initial efficiency and limited cycle stability. sioc-journal.cn The exploration of biphenyl-based structures represents a promising direction for developing next-generation anode materials to overcome these limitations. rsc.org

Use as a Plasticizer in Electrical and Electronic Equipment

This compound is listed as a plasticizer used in electrical and electronic equipment. greenpeace.tooeko.infooeko.info Plasticizers are additives that increase the flexibility, workability, and durability of a polymer. The compound can be blended with various polymers, such as polystyrene or elastomers, to soften them. google.com In a patent, diisopropylbiphenyl is specifically mentioned as a plasticizer for elastomers, rubbers, and polystyrenes. google.com Its use has also been noted as a replacement for polychlorinated biphenyls (PCBs) in some applications, such as capacitors. greenpeace.to

Theoretical and Computational Chemistry Studies

Electronic Structure Theory Applications

Electronic structure theory is fundamental to understanding the distribution of electrons within a molecule and, consequently, its chemical and physical properties. For substituted biphenyls like 4,4'-Diisopropylbiphenyl, these methods are used to study the π-electron system and the interactions between the two phenyl rings.

Ab initio calculations and Density Functional Theory (DFT) are primary tools for this purpose. acs.orgmcmaster.ca These methods can determine the molecule's ground-state geometry, including the crucial dihedral (twist) angle between the phenyl rings. This angle is a result of the balance between two opposing effects: the steric hindrance from the bulky isopropyl groups, which favors a more twisted conformation, and the π-conjugation between the rings, which is maximized in a planar arrangement. chiralpedia.com

Studies on substituted biphenyls use electronic structure calculations to interpret spectroscopic data. For instance, inner-shell excitation spectroscopy, combined with ab initio calculations, can probe the delocalization between the rings. mcmaster.ca A weak transition observed in the C 1s spectrum of biphenyl (B1667301) has been identified as a C 1s → π(deloc) transition, which is characteristic of this ring-to-ring delocalization. The intensity and position of this feature are directly related to the average torsion angle and the extent of π-π interaction. mcmaster.ca Such computational approaches allow for a detailed analysis of how substituents, like the isopropyl groups in this compound, modulate the electronic communication between the aromatic rings.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are invaluable for studying conformational changes and interactions in condensed phases.

The rotation of the isopropyl groups and the rotation around the central carbon-carbon single bond (the pivot bond) in this compound are subject to steric hindrance. This restricted motion, known as hindered internal rotation, can be investigated using MD simulations and other computational techniques. The energy barriers associated with these rotations dictate the conformational flexibility of the molecule. chiralpedia.comresearchgate.net

For the this compound anion radical, where an extra electron is added to the molecule, the dynamics of hindered rotation become particularly significant. Electron Nuclear Double Resonance (ENDOR) spectroscopy, complemented by theoretical calculations, has been used to study the hindered internal rotation of alkyl groups in various alkylbiphenyl anion radicals. amanote.com These studies provide detailed information on the potential energy surface governing the rotation of the alkyl groups, revealing how the presence of the unpaired electron influences the rotational barriers and the preferred conformations of the molecule.

| Computational Method | Studied Property | Key Findings |

| DFT Calculations | Torsional Barriers | B3LYP-D, B97-D, and TPSS-D3 functionals accurately predict rotational barriers in substituted biphenyls. researchgate.netrsc.org |

| MD Simulations | Conformational Dynamics | Allows for the qualitative analysis of molecular reorientations and internal rotations in organic crystals. rsc.org |

| ENDOR Spectroscopy (with theory) | Hindered Rotation in Anion Radicals | Provides insight into the potential energy surface and conformational preferences of alkyl groups in radical anions. amanote.com |

Substituted biphenyls are common components of liquid crystal (LC) mixtures. MD simulations are a crucial tool for understanding the behavior of these molecules at interfaces, which governs the performance of liquid crystal displays (LCDs) and sensors. researchgate.netrsc.org Simulations can model the alignment of molecules like this compound at a surface, predicting the molecular orientation and ordering within the liquid crystal phase. nih.govuoa.gr

These simulations provide atomistic-level detail on how LC molecules organize at an interface with a solid substrate or an aqueous phase. researchgate.netchemrxiv.org This is critical for developing new LC applications, such as biosensors, where the response depends on the reorientation of LC molecules triggered by biological events at the interface. researchgate.netrsc.org Coarse-grained and all-atom MD simulations can predict how factors like molecular shape and intermolecular interactions dictate the macroscopic alignment and phase behavior of the liquid crystal. nih.govaps.org

Computational Approaches for Property Prediction and Reactivity Analysis

Computational methods are widely used to predict a variety of physicochemical properties of molecules, avoiding the need for potentially costly and time-consuming experiments. For this compound, properties such as enthalpy of formation, boiling point, and partition coefficients can be estimated using group contribution methods or more sophisticated quantum chemical calculations. chemeo.comchemeo.com

Density Functional Theory (DFT) is a particularly powerful tool for this purpose. It can be used to calculate rotational energy barriers, which are a measure of reactivity in isomerization processes. rsc.orgsemanticscholar.org A systematic computational study on various substituted biphenyls demonstrated that certain DFT functionals, when paired with corrections for dispersion interactions, can predict experimental Gibbs energies of activation for torsional isomerization with high accuracy. researchgate.netrsc.org These calculations provide insight into the transition state geometries and the electronic and steric factors that control the reactivity of the molecule. This information is valuable for understanding processes such as the isomerization of this compound over acid catalysts. researchgate.net

| Property | Predicted Value | Unit | Method |

| Standard Gibbs free energy of formation (ΔfG°) | 301.36 | kJ/mol | Joback |

| Enthalpy of formation at standard conditions (ΔfH°gas) | 24.71 | kJ/mol | Joback |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 22.63 | kJ/mol | Joback |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 60.76 | kJ/mol | Joback |

| Octanol/Water partition coefficient (logPoct/wat) | 5.600 | Crippen | |

| McGowan's characteristic volume (McVol) | 216.960 | ml/mol | McGowan |

| Critical Pressure (Pc) | 1893.65 | kPa | Joback |

Data sourced from Chemeo using calculated property estimation methods. chemeo.comchemeo.com

Quantum Chemical Calculations (e.g., Wavefunction Computations)

Quantum chemical calculations, which solve the Schrödinger equation (or an approximation of it) for a molecule, provide the most fundamental description of its electronic structure. Wavefunction-based methods, such as ab initio molecular orbital calculations, are used to compute the internal rotational potential of biphenyl and its derivatives. acs.org

These calculations can map out the potential energy surface as a function of the dihedral angle between the phenyl rings. This allows for the precise determination of the energy minima (stable conformations) and the transition states for rotation, providing a theoretical value for the rotational energy barrier. acs.org Furthermore, advanced wavefunction-based methods are employed to study the electronic excited states and spectra of biphenyls, offering a detailed understanding of their photophysical properties. acs.org By applying these methods to this compound, one can elucidate how the isopropyl substituents perturb the electronic wavefunction and influence the molecule's energy levels and spectroscopic signatures.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property descriptors of molecules with a specific property of interest using mathematical models. meilerlab.orgmdpi.com This approach is based on the principle that the structure of a molecule determines its properties. mdpi.com

For classes of compounds like substituted biphenyls, QSPR models can be developed to predict properties such as toxicity, bioconcentration factor, aqueous solubility, or partition coefficients. researchgate.netnih.govnih.govresearchgate.net The process involves:

Generating a set of molecular descriptors (e.g., topological, electronic, constitutional) for a series of related compounds.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation relating the descriptors to the known experimental property values. mdpi.complos.org

Validating the model to ensure its predictive power for new, untested compounds.

While many QSPR studies on biphenyls have focused on polychlorinated biphenyls (PCBs) due to their environmental significance, the same methodologies are applicable to this compound. researchgate.netnih.govsioc-journal.cn By calculating relevant molecular descriptors for this compound, its properties can be predicted using established QSPR models for alkylated or other substituted biphenyls.

Environmental Fate and Toxicological Research

Identification as a Persistent Organic Pollutant (POP)

While not formally listed under the Stockholm Convention's "dirty dozen" or subsequent additions of persistent organic pollutants (POPs), 4,4'-Diisopropylbiphenyl exhibits characteristics that are common to this class of chemicals. POPs are organic compounds resistant to environmental degradation, allowing them to persist for long periods. A safety data sheet for this compound notes that it is "very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment," a key feature of concern for persistent pollutants. However, specific data on its environmental half-life and resistance to photolytic, biological, and chemical degradation, which are required for a formal POP classification, are not extensively detailed in available scientific literature.

Bioaccumulation and Distribution in Biological Systems

The lipophilic (fat-soluble) nature of biphenyl (B1667301) compounds suggests a potential for bioaccumulation in the fatty tissues of organisms, including humans. This process involves the gradual accumulation of substances in an organism at a rate faster than they can be metabolized or excreted.

Accumulation in Human Adipose Tissue

Due to their chemical properties, lipophilic compounds like POPs tend to accumulate in adipose (fat) tissue after exposure. nih.govmdpi.com This tissue acts as a long-term storage site, sequestering the compounds from other parts of the body. nih.govnih.gov While this mechanism is well-documented for many POPs, such as PCBs and various organochlorine pesticides, specific studies quantifying the presence and concentration of this compound in human adipose tissue samples are not readily found in peer-reviewed literature. Therefore, while its potential to accumulate is high based on its chemical structure, direct evidence of its burden in the human population is not currently established.

Correlation with Adipose Tissue Dysfunction and Metabolic Parameters (e.g., Macrophage Infiltration, Glucose Metabolism)

Adipose tissue dysfunction is a condition where the fat tissue's ability to store lipids is impaired, leading to a state of chronic, low-grade inflammation and metabolic disturbances. This dysfunction is often characterized by the infiltration of immune cells, particularly macrophages, and is linked to altered glucose metabolism and insulin (B600854) resistance. helmholtz-munich.de Research has associated the accumulation of certain POPs in adipose tissue with these adverse effects. helmholtz-munich.de However, there is a lack of specific research directly linking this compound exposure to these particular endpoints. No studies were identified that investigate a correlation between this compound levels in adipose tissue and macrophage infiltration or disruptions in glucose metabolism.

Historical and Current Environmental Presence

The environmental footprint of industrial chemicals is often linked to their production volume and application.

Past Use as a Replacement for Polychlorinated Biphenyls (PCBs) in Capacitors

Polychlorinated biphenyls (PCBs) were widely used as dielectric fluids in electrical equipment like capacitors and transformers due to their excellent thermal stability and insulating properties. Following the ban on PCBs due to their environmental persistence and toxicity, the industry sought replacements. Isopropyl biphenyl has been identified and patented for use as a dielectric fluid in electrical capacitors. google.com Specifically, isomers such as 3,4'-Di-iso-propylbiphenyl are noted for their role as a dielectric coolant in transformers and capacitors. lookchem.com Synthetic dielectric fluids, marketed as "no PCB," are used in high-voltage capacitors. arkema.com This indicates that isopropylbiphenyls, including the 4,4'- isomer, served as a functional replacement for PCBs in these applications.

Detection in Industrial Wastewater and Solid Waste Streams

The presence of industrial chemicals in the environment is often monitored through the analysis of wastewater and solid waste. While methods exist for the detection of a wide range of organic pollutants in industrial effluents, specific monitoring data detailing the detection and concentration of this compound in industrial wastewater or solid waste streams are not available in the reviewed literature. Its classification as an environmentally hazardous substance for transport purposes necessitates controlled disposal, implying its potential to be present in regulated waste streams.

Toxicity Studies of Related Isopropylated Biphenyl Derivatives

Research into the toxicological profile of isopropylated biphenyl derivatives extends to organometallic analogs, providing insights into the mechanisms of cellular toxicity.

Organotellurium Analogs (e.g., 4,4'-Diisopropyldiphenyl Ditelluride)

Studies have investigated the toxicity of organotellurium compounds, including 4,4'-diisopropyldiphenyl ditelluride, which is structurally related to this compound. nih.gov These compounds have garnered attention due to their increasing use in various industrial and organic synthesis applications, which elevates the potential for their environmental release. nih.gov

The toxicity of a series of diaryl ditellurides has been evaluated, and it has been noted that the toxic action of organotellurium compounds is often linked to their prooxidant potential towards thiol groups within biologically significant molecules. nih.govscielo.br Research has demonstrated that organotellurium compounds can be cytotoxic to various cell types. nih.gov For instance, in vitro studies are a primary method for investigating the mechanisms and molecular events underlying the cellular effects of these compounds. researchgate.net

A comparative study involving diphenyl ditelluride and its chloro-derivative (p,p'-dichlorodiphenyl ditelluride) revealed that both compounds exhibited potent antioxidant activity in vitro. nih.gov However, the introduction of the chloro group did not significantly alter the antioxidant action against lipid peroxidation. nih.gov Despite similar in vitro antioxidant activities, the chloro-derivative showed increased toxicity in rats, affecting toxicological parameters such as alanine (B10760859) aminotransferase and aspartate aminotransferase activities, as well as urea (B33335) and creatinine (B1669602) levels. nih.gov

The telluride moiety itself appears to be a crucial factor in the cytotoxic effects observed. nih.gov For example, a study comparing a tellurium-containing compound with its tellurium-free analog found that the organotellurium compound induced apoptosis, whereas the analog did not under the same conditions. nih.gov

| Compound Studied | Observation |

| 4,4'-Diisopropyldiphenyl Ditelluride | Induces an apoptotic form of cell death in human promyelocytic (HL-60) cells. nih.gov |

| Diphenyl Ditelluride | Exhibits antioxidant activity but also demonstrates histotoxic effects in liver, kidney, and lung tissues in mice. nih.govnih.gov |

| p,p'-Dichlorodiphenyl Ditelluride | Shows increased toxicity in rats compared to the parent diphenyl ditelluride, affecting various plasma toxicological parameters. nih.gov |

| 2,2'-Dimethoxydiphenyl Ditelluride | Cytotoxic at low concentrations and produces a significant number of apoptotic cells. nih.gov |

Mechanisms of Cellular Toxicity (e.g., Apoptosis Induction in Promyelocytic Cell Lines)

A primary mechanism of cellular toxicity for organotellurium compounds like 4,4'-diisopropyldiphenyl ditelluride is the induction of apoptosis. nih.gov Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis.

Research using the human promyelocytic leukemia cell line (HL-60) has been instrumental in elucidating this mechanism. nih.govnih.gov Studies have shown that organotellurium compounds, including 4,4'-diisopropyldiphenyl ditelluride, induce apoptosis in these cells in a manner that is dependent on both the dose and the duration of exposure. nih.gov The induction of apoptosis has been confirmed through various analytical methods, including fluorescence microscopy, gel electrophoresis, and flow cytometry. nih.gov

The apoptotic effects can be observed relatively quickly, with signs of apoptosis appearing as early as two hours after treatment with micromolar concentrations of the compounds. nih.gov The process of apoptosis induction by organotellurans has been shown to involve several cellular mechanisms, including cell cycle arrest, the upregulation of caspase proteins, mitochondrial instability, and the modulation of gene expression related to cell death mediators like Bcl2. nih.gov

The significance of the tellurium atom in this process is highlighted by studies where tellurium-free analogs did not produce an apoptotic effect under similar experimental conditions, indicating that the telluride moiety is a key factor in inducing apoptosis. nih.gov The sensitivity of certain enzymes, such as squalene (B77637) monooxygenase, to tellurium compounds is due to the binding of these compounds to vicinal cysteines, which can contribute to their toxic effects. scielo.br

| Cell Line | Compound | Mechanism of Toxicity |

| Human Promyelocytic (HL-60) | 4,4'-Diisopropyldiphenyl Ditelluride | Induction of apoptosis in a time- and dose-dependent manner. nih.gov |

| Human Promyelocytic (HL-60) | Diphenyl Ditelluride | Induction of apoptosis. nih.gov |

| Human Promyelocytic (HL-60) | 3,3'-Diaminodiphenyl Ditelluride | Induction of apoptosis. nih.gov |

| Human Promyelocytic (HL-60) | 2,2'-Dimethoxydiphenyl Ditelluride | Induction of apoptosis. nih.gov |

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 4,4'-Diisopropylbiphenyl is predominantly achieved through the isopropylation of biphenyl (B1667301). A primary challenge in this process is achieving high selectivity for the desired 4,4'-isomer over other isomers like 3,4'- and 3,3'-diisopropylbiphenyl. Research has increasingly focused on heterogeneous catalysts, particularly zeolites, to control the reaction's regioselectivity through shape-selective catalysis. acs.org

Recent studies have investigated a variety of large-pore zeolites for their efficacy in biphenyl isopropylation. Zeolites such as H-Mordenite, ZSM-12, and H-[Al]-SSZ-24 have shown promise. nih.govsemanticscholar.org The catalytic performance is heavily influenced by the zeolite's pore structure, channel dimensions, and the density and strength of its acid sites. researchgate.net For instance, the one-dimensional 12-membered ring channels of H-mordenite are particularly effective in orienting the biphenyl molecule to favor isopropylation at the para-positions. acs.org

Researchers are actively exploring modifications to these zeolites to further enhance performance. Dealumination, for example, can modify the acidity and porous texture of mordenite (B1173385) catalysts, leading to improved selectivity for 4,4'-DIPB. One study demonstrated that a dealuminated H-MCM-68 catalyst exhibited high activity and selectivity, achieving a biphenyl conversion of 81.2% and a 4,4'-DIPB selectivity of 70.5% under optimized conditions. syxbsyjg.com The development of hierarchical micro-mesoporous systems is another promising avenue, as it can improve access to active sites for bulky reactant molecules. mdpi.com

Future work in this area is directed towards designing catalysts with precisely controlled pore architectures and acid site distributions. The use of computational modeling and molecular graphics is becoming an invaluable tool for screening potential zeolite catalysts and predicting their shape-selective properties, accelerating the discovery of more efficient systems. nih.gov

Design of Tailored Nanoporous Materials for Specific Chemical Transformations

Beyond catalysis, this compound and its derivatives are being explored as building blocks for the creation of novel nanoporous materials. These materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), possess highly ordered, porous structures that can be tailored for specific applications in chemical separations, gas storage, and catalysis.

The rigid and well-defined geometry of biphenyl-based ligands is advantageous for constructing robust frameworks with predictable pore sizes and functionalities. By incorporating isopropyl groups, the resulting ligands can influence the framework's topology and modify the chemical environment within the pores. This can lead to materials with enhanced selectivity for certain guest molecules or improved catalytic activity for specific transformations.

Research in this domain focuses on synthesizing new ligands derived from 4,4'-DIPB and integrating them into porous architectures. The goal is to create materials with hierarchical pore systems that facilitate the diffusion of reactants and products, thereby enhancing efficiency in catalytic applications. The design of these materials often involves a combination of synthetic chemistry and computational modeling to predict the final structure and properties.

Advancements in Green Chemistry Approaches for Synthesis and Processing

The principles of green chemistry are increasingly influencing the chemical industry, promoting the development of more sustainable and environmentally benign processes. jddhs.com Research into the synthesis of this compound is aligning with these principles by focusing on several key areas. gcande.org

One major focus is the replacement of traditional homogeneous acid catalysts, such as AlCl₃ or FeCl₃, which are corrosive, difficult to regenerate, and produce significant waste. mdpi.com The use of solid acid catalysts, like the zeolites discussed previously, is a significant step forward as they are non-corrosive, easily separable from the reaction mixture, and can be regenerated and reused, thus minimizing waste.

Exploration of New Biological Activities and Pharmaceutical Applications of Derivatives

While this compound itself is primarily an industrial chemical, there is growing interest in the potential biological activities of its derivatives. The biphenyl scaffold is a common structural motif in many biologically active compounds and pharmaceuticals. The functionalization of the 4,4'-DIPB core could lead to the discovery of novel molecules with therapeutic potential.

Research in this area is still in its nascent stages but is guided by the broader understanding of how biphenyl derivatives interact with biological systems. researchgate.net Studies on other functionalized biphenyls have revealed a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. nih.govmdpi.com

Future research will likely involve the synthesis of a library of 4,4'-DIPB derivatives with various functional groups. These compounds would then be screened for a range of biological activities. For example, introducing hydroxyl or amino groups could significantly alter the molecule's polarity and its ability to interact with biological targets like enzymes or receptors. This exploration opens up a potential new high-value application space for this compound, moving beyond materials science into the realm of medicinal chemistry and drug discovery. mdpi.com

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for 4,4'-diisopropylbiphenyl, and what yields are typically achieved? A: The alkylation of biphenyl with isopropyl groups is a primary method. Direct Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst yields ~55–59% under standard conditions . However, selectivity for the 4,4'-isomer is low due to competing formation of 2,x'-diisopropylbiphenyl isomers. For higher regioselectivity, zeolite catalysts (e.g., mordenite) are recommended, though yields may vary with reaction optimization .

Advanced: Shape-Selective Alkylation Using Zeolites

Q: How do zeolite catalysts improve selectivity for this compound in biphenyl alkylation? A: Zeolites like MCM-68 and mordenite exhibit shape-selective catalysis due to their microporous structures. MCM-68 achieves ~80% selectivity for this compound by restricting bulkier isomers from forming within its pore channels . Mordenite requires partial proton exchange (55% Na⁺ → H⁺) to balance acidity, suppressing undesired isomerization and propene oligomerization while maintaining ~60% conversion .

Oxidation Pathways and Product Distribution

Q: What are the major products of this compound oxidation, and how do reaction conditions influence outcomes? A: Under aerobic conditions with CuCl₂/n-Bu₄NBr, oxidation at benzylic positions produces monoalcohols (major), peroxide dimers, and trace ketones/bishydroperoxides . Elevated oxygen pressure and prolonged reaction times favor dimerization over mono-oxidation. Mechanistic studies suggest radical intermediates drive competing pathways, with steric hindrance from isopropyl groups limiting bis-oxidation .

Advanced: Resolving Contradictions in Selectivity Data

Q: Why do studies report conflicting selectivity values (e.g., 30% vs. 80%) for this compound synthesis? A: Discrepancies arise from catalyst design and reaction parameters. For example:

- Low selectivity (30%) : Observed in non-porous catalysts (e.g., AlCl₃) at 200–300°C, where thermodynamic control favors 2,x'-isomers .

- High selectivity (80–95%) : Achieved with shape-selective zeolites (e.g., MCM-68) that sterically hinder non-4,4' products .

Key variables include catalyst pore geometry, acidity, and temperature .

Catalyst Optimization: Acidity and Stability

Q: How does acidity modulation in mordenite enhance catalytic performance for this compound synthesis? A: Partially proton-exchanged mordenite (55% H⁺) optimizes activity by balancing Brønsted acid sites for alkylation while minimizing side reactions (e.g., isomerization). Fully acidic mordenite promotes coke formation and oligomerization, reducing selectivity. Delaminated mordenite further improves stability by lowering acid site density and introducing macropores, mitigating deactivation .

Safety and Handling Guidelines

Q: What safety precautions are necessary when handling this compound? A: While the compound exhibits low carcinogenicity (IARC Group 0) and neurotoxicity, it is a mild eye irritant (GHS Category Xi). Use PPE (gloves, goggles) and ensure proper ventilation. Storage recommendations include avoiding high temperatures (>116°C) due to its flammable nature (UN1000 classification) .

Advanced Analytical Methods for Product Characterization

Q: What analytical techniques are suitable for resolving this compound and its derivatives? A:

- GC-MS : Effective for quantifying monoalcohols, ketones, and hydroperoxides in oxidation mixtures .

- HPLC with UV detection : Separates isomeric alkylation products (e.g., 4,4' vs. 3,4') using C18 columns and methanol/water gradients .

- ¹H/¹³C NMR : Identifies regioselectivity via aromatic proton splitting patterns and benzylic carbon shifts .

Applications in High-Performance Polymers

Q: How is this compound utilized in advanced material synthesis? A: Derivatives like 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) are precursors for colorless polyimides. These polymers exhibit high thermal stability and flexibility, making them ideal for flexible displays and photovoltaic encapsulation . BPADA-based films achieve >98% transparency and Tg values exceeding 250°C .

Advanced: Isomerization Mechanisms in Alkylation

Q: What drives the isomerization of this compound to thermodynamically stable isomers? A: Acid-catalyzed hydride shifts facilitate isomerization. In mordenite, residual strong acid sites protonate the ipso-carbon, enabling 4,4' → 3,4' rearrangements. Suppressing isomerization requires moderating acidity (partial Na⁺ exchange) and using lower temperatures (<200°C) to favor kinetic over thermodynamic products .

Environmental Fate and Biodegradability

Q: What environmental behavior data exist for this compound? A: The compound has low water solubility (0.01 g/L) and high log Kow (~6.64), indicating potential bioaccumulation. Estimated biodegradation is slow, with BCF = 100 suggesting moderate persistence. Environmental monitoring should prioritize soil/sediment matrices due to its hydrophobic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.